molecular formula C9H13NOS B1468525 1-(thiophen-3-ylmethyl)pyrrolidin-3-ol CAS No. 1343852-58-3

1-(thiophen-3-ylmethyl)pyrrolidin-3-ol

Cat. No.: B1468525
CAS No.: 1343852-58-3
M. Wt: 183.27 g/mol
InChI Key: BHMHVXFXSKDSGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(thiophen-3-ylmethyl)pyrrolidin-3-ol is a compound that features a pyrrolidine ring substituted with a thiophene group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(thiophen-3-ylmethyl)pyrrolidin-3-ol typically involves the reaction of thiophene derivatives with pyrrolidine. One common method includes the use of N,N-dimethylformamide as a solvent and chloroacetyl chloride as a reagent . The reaction is carried out under controlled conditions, often in an ice bath to maintain low temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(thiophen-3-ylmethyl)pyrrolidin-3-ol can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the thiophene ring, using reagents like halogens or alkylating agents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens in the presence of a catalyst like iron(III) chloride.

Major Products:

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of thiol derivatives.

    Substitution: Formation of halogenated thiophene derivatives.

Comparison with Similar Compounds

Uniqueness: 1-(thiophen-3-ylmethyl)pyrrolidin-3-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a thiophene ring with a pyrrolidine moiety makes it a versatile scaffold for various applications.

Properties

IUPAC Name

1-(thiophen-3-ylmethyl)pyrrolidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NOS/c11-9-1-3-10(6-9)5-8-2-4-12-7-8/h2,4,7,9,11H,1,3,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHMHVXFXSKDSGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1O)CC2=CSC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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